molecular formula C23H23BrN4O2S B14333601 Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- CAS No. 106521-55-5

Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)-

Cat. No.: B14333601
CAS No.: 106521-55-5
M. Wt: 499.4 g/mol
InChI Key: ANPVMKNHBQXBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 3-bromo-5-methyl-9-acridinyl group and a dimethylamino group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acridine derivative: The synthesis begins with the preparation of the 3-bromo-5-methyl-9-acridinyl derivative through a series of bromination and methylation reactions.

    Coupling with the phenyl ring: The acridine derivative is then coupled with a phenyl ring substituted with a dimethylamino group using a suitable coupling reagent such as palladium-catalyzed cross-coupling.

    Introduction of the methanesulfonamide group: Finally, the methanesulfonamide group is introduced through a sulfonation reaction using methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom in the acridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acridine derivatives.

Scientific Research Applications

Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide derivatives: Compounds with similar methanesulfonamide groups but different substituents.

    Acridine derivatives: Compounds with the acridine core structure but different functional groups.

Uniqueness

Methanesulfonamide, N-(4-((3-bromo-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)- is unique due to the combination of its methanesulfonamide group, acridine core, and specific substituents

Properties

106521-55-5

Molecular Formula

C23H23BrN4O2S

Molecular Weight

499.4 g/mol

IUPAC Name

N-[4-[(3-bromo-5-methylacridin-9-yl)amino]-3-(dimethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C23H23BrN4O2S/c1-14-6-5-7-18-22(14)26-20-12-15(24)8-10-17(20)23(18)25-19-11-9-16(27-31(4,29)30)13-21(19)28(2)3/h5-13,27H,1-4H3,(H,25,26)

InChI Key

ANPVMKNHBQXBGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)Br)NC4=C(C=C(C=C4)NS(=O)(=O)C)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.